molecular formula C5H6N6 B1392773 [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 1221792-57-9

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine

Cat. No.: B1392773
CAS No.: 1221792-57-9
M. Wt: 150.14 g/mol
InChI Key: OHGSMAZJGDEVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine, with the molecular formula C5H6N6, is a specialized derivative of the privileged [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a non-naturally occurring heterocyclic structure of significant interest in medicinal and agricultural chemistry . The TP core is recognized as a versatile pharmacophore present in diverse bioactive structures . Researchers value this diamino-substituted derivative for its potential in developing novel therapeutic agents, as the broader TP class has demonstrated a wide spectrum of biological activities . These include potent antibacterial, antifungal, antiviral, and antiparasitic properties, making TPs a fertile area for investigating new anti-infective drugs . Furthermore, this scaffold has shown considerable promise in anticancer research, with studies exploring its role as an inhibitor of tubulin polymerization and other key oncological targets . The synthetic routes to TP derivatives often involve the condensation of aminotriazoles with various electron-efficient compounds, providing a framework for the structural elaboration of this core structure . As such, this compound serves as a valuable building block for chemical synthesis and SAR (Structure-Activity Relationship) studies. This product is intended for research purposes in laboratory settings only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other human consumption.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-1-2-8-5-9-4(7)10-11(3)5/h1-2H,6H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGSMAZJGDEVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)N)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256070
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-57-9
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Step Cyclocondensation Reactions

A widely reported efficient method involves the direct reaction of 3,5-diamino-1,2,4-triazole with suitable 1,3-dicarbonyl compounds or α,β-unsaturated ketones. This reaction proceeds under mild conditions and yields the fused triazolopyrimidine ring with amino groups at positions 2 and 7.

  • Example: Reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones produces 7-aryl-5-methyl-2-amino-triazolo[1,5-a]pyrimidines with high regioselectivity and yield.

  • This method is catalyst-free and can be performed at room temperature, making it practical for scale-up.

Two-Step Synthesis via Hydrazinylpyrimidines and Dimroth Rearrangement

Another approach involves:

  • Cyclocondensation of hydrazinylpyrimidines with carbonyl compounds to form 1,2,4-triazolo[4,3-a]pyrimidines.
  • Acid-catalyzed Dimroth rearrangement converting these intermediates into the desiredtriazolo[1,5-a]pyrimidines.

Reaction Conditions and Yields

Preparation Method Starting Materials Conditions Yield (%) Notes
One-step cyclocondensation 3,5-diamino-1,2,4-triazole + 1,3-dicarbonyls or α,β-unsaturated ketones Room temperature, catalyst-free 70–95 High regioselectivity, mild conditions
Two-step via hydrazinylpyrimidines Hydrazinylpyrimidines + carbonyl compounds Acidic conditions for rearrangement Moderate to high Allows regioselective substitution
Oxidative cyclization Pyrimidin-2-yl amidines Oxidative reagents, mild heating Moderate Useful for functionalized derivatives
Solid-phase synthesis Resin-bound intermediates Standard solid-phase protocols Variable Enables combinatorial library synthesis

Research Findings and Applications

  • The one-step synthesis route has been successfully applied to generate libraries of compounds with antiviral activity, including inhibitors of influenza virus RNA polymerase, indicating the biological relevance of the 2,7-diamino substitution.

  • Solid-phase synthesis methods have enabled rapid screening of antibacterial and antifungal activities, with some 2,7-diamino derivatives showing potent DNA gyrase inhibition.

  • Structural studies confirm that the amino groups at positions 2 and 7 are critical for interaction with biological targets, enhancing binding affinity and specificity.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction can produce triazolopyrimidine amines .

Scientific Research Applications

Structural Overview

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound characterized by a fused triazole and pyrimidine structure. The presence of amino groups at the 2 and 7 positions enhances its biological activity and solubility compared to other derivatives. The compound's unique substitution pattern contributes to its potential therapeutic effects.

Anticancer Activity

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. A series of compounds synthesized from this scaffold were tested against various cancer cell lines using the MTT assay. Notably:

  • Compound 19 demonstrated the highest anti-tumor activity with IC50 values of 12.3 µM against Bel-7402 and 6.1 µM against HT-1080 cell lines .

Antiviral Properties

Recent studies have explored the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as inhibitors of viral infections. For instance:

  • Compounds derived from this scaffold have shown activity against HIV-1 by inhibiting RNase H with IC50 values ranging from 13.1 to 17.7 µM .

Comparative Data Table

The following table summarizes various derivatives of [1,2,4]triazolo[1,5-a]pyrimidine and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
Compound 196-(4-Chlorophenyl)Anticancer (IC50: 12.3 µM)
Compound AAniline substitutionAntiproliferative effects
Compound BPyrazolo variantEnzyme inhibition activities

Case Study 1: Antitumor Activity

In a study conducted on a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives designed for anti-tumor activity, several compounds were synthesized and evaluated against cancer cell lines. The findings highlighted that specific substitutions significantly enhanced cytotoxicity compared to unsubstituted analogs.

Case Study 2: Antiviral Research

Another investigation focused on repurposing existing [1,2,4]triazolo[1,5-a]pyrimidine derivatives for HIV treatment revealed promising results in inhibiting viral replication through RNase H inhibition.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound ID/Name Substituents (N2/N7) Molecular Weight Melting Point (°C) Biological Activity Key References
Parent Compound H/H 166.18 N/A Broad scaffold potential
7n 4-Cl-benzyl / 3,4,5-trimethoxyphenyl 455.4 N/A Anticancer, antimicrobial
8l Benzo[d][1,3]dioxol-5-ylmethyl / 4-Br-phenyl N/A 182–184 Antifungal, herbicidal
D8 (QSAR-designed) Benzo[b]thiophen-5-yl / N6,N6,5-trimethyl N/A N/A Antimalarial (pEC₅₀ = 8.9545)
7s 4-Methoxybenzyl / 3,4,5-trimethoxyphenyl 434.8 N/A Anti-inflammatory
5a (Biginelli-like synthesis) p-Tolyl / 3,4,5-trimethoxyphenyl N/A N/A Antiproliferative

Substituent-Driven Activity Trends

Antimicrobial Activity

  • Chlorobenzyl and Bromophenyl Derivatives : Compounds like 8l (4-bromophenyl) and 7n (4-chlorobenzyl) exhibit enhanced antifungal activity against Fusarium graminearum and Botrytis cinerea, likely due to electron-withdrawing groups improving membrane permeability .
  • Trimethoxyphenyl Derivatives : The 3,4,5-trimethoxyphenyl group in 7n and 7s significantly boosts anticancer activity (IC₅₀ < 10 μM) by targeting tubulin polymerization .

Antimalarial Activity

  • Compound D8 demonstrated a 30-fold higher activity (pEC₅₀ = 8.95) than the template compound, attributed to the benzo[b]thiophen-5-yl group enhancing hydrophobic interactions with Plasmodium falciparum targets .

Herbicidal Activity

  • Derivatives like 8l and sulfonylurea analogues inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, with EC₅₀ values comparable to commercial herbicides .

Physicochemical Properties

  • Melting Points : Derivatives with halogen substituents (e.g., 8l , 8m ) exhibit higher melting points (150–184°C) due to increased crystallinity from halogen bonding .
  • Solubility : Methoxy and morpholinyl groups (e.g., 7s , 14 ) improve aqueous solubility, critical for bioavailability .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a member of the triazolo-pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties.

Chemical Structure and Synthesis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is characterized by its bicyclic structure that includes a triazole and pyrimidine ring. The synthesis of derivatives typically involves multi-step reactions that allow for various substitutions at the 2 and 7 positions of the triazolo-pyrimidine core.

Anticancer Activity

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Inhibition of Tumor Growth : Compounds such as 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine demonstrated significant cytotoxicity against cancer cell lines like MCF-7 and HCT-116. The IC50 values for these compounds ranged from 0.24 μM to 3.91 μM, indicating potent antiproliferative activity .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization. For example, specific derivatives have been shown to inhibit tubulin polymerization with IC50 values significantly lower than that of established drugs like combretastatin A-4 .
CompoundCell LineIC50 (μM)Mechanism
5-PhenylMCF-73.91Tubulin inhibition
Compound 2HCT-1160.53Tubulin inhibition
Compound 4MGC-8032.1LSD1/KDM1A inhibition

Antibacterial Activity

The triazolo[1,5-a]pyrimidine derivatives also exhibit antibacterial properties . They have been tested against various bacterial strains and shown to inhibit bacterial growth effectively.

  • Broad-Spectrum Activity : Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. Their mechanisms may involve interference with bacterial DNA synthesis or cell wall integrity.

Antiviral Activity

In addition to their anticancer and antibacterial effects, these compounds have been explored for their antiviral properties , particularly against HIV.

  • Inhibition of HIV RNase H : Certain derivatives were found to inhibit HIV-1 RNase H function in low micromolar ranges without affecting reverse transcriptase activity . This selectivity suggests potential for developing targeted antiviral therapies.

Case Studies

Several case studies illustrate the promising biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives:

  • Case Study on Anticancer Activity : A study evaluated a series of derivatives against HeLa cells and found that compounds with a 3′,4′-trimethoxyphenyl moiety at the 7-position exhibited potent antiproliferative effects (IC50 around 60 nM) and induced apoptosis through mitochondrial pathways .
  • Antiviral Screening : In another study focusing on HIV inhibitors, modifications around the triazolo-pyrimidine core led to catechol derivatives that effectively inhibited RNase H activity without affecting other viral functions .

Structure-Activity Relationship (SAR)

The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is heavily influenced by their structural modifications:

  • Substituent Effects : Variations in substituents at the 2 and 7 positions significantly affect potency and selectivity across different biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine derivatives?

  • Methodology :

  • Cyclization of 3-amino[1,2,4]triazoles : Reacting 3-amino[1,2,4]triazoles with β-oxo-ketones, esters, or α,β-unsaturated ketones under reflux conditions. Yields vary depending on substituents (e.g., 65–85% for aryl-substituted derivatives) .
  • Multi-component fusion : A one-pot synthesis using 5-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate in dimethylformamide (DMF) at 60°C for 3 hours, followed by methanol addition and crystallization. Yields range from 70–90% .
  • Oxidative cyclization : Using NaOCl or MnO₂ to cyclize N-(2-pyridyl)amidines, yielding halogen-substituted derivatives (e.g., 7-bromo analogs) .

Q. How are [1,2,4]Triazolo[1,5-a]pyrimidine derivatives characterized structurally?

  • Key Techniques :

  • Spectroscopy :
  • FT-IR : Identifies C=N (1600–1650 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-H stretches (aromatic regions) .
  • ¹H/¹³C NMR : Chemical shifts for pyrimidine protons (δ 7.0–9.0 ppm) and triazole carbons (δ 140–160 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for ethyl 7-amino derivatives) confirm molecular weight .
  • Elemental Analysis : Validates purity (C, H, N within ±0.3% of theoretical values) .

Q. What solvents and reaction conditions optimize the synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine cores?

  • Conditions :

  • Solvents : Ethanol, DMF, or methanol for cyclization; light petroleum/EtOAC mixtures (3:7) for column chromatography .
  • Temperature : 60–70°C for amine substitutions (e.g., benzylamine reactions) .
  • Catalysts : DMF as a catalyst in fusion methods reduces reaction time to 3 hours .

Advanced Research Questions

Q. How do substituents at the 5- and 7-positions influence the biological activity of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives?

  • Key Findings :

  • Antimicrobial Activity : 5-Methyl-7-(4-bromophenyl) derivatives (e.g., compound 8l ) show MIC values of 2–4 µg/mL against Staphylococcus aureus .
  • Antitumor Activity : N-(4-Chlorophenyl)-5,7-dimethyl analogs inhibit HeLa cell proliferation (IC₅₀ = 12 µM) via microtubule disruption .
  • Structure-Activity Trends : Electron-withdrawing groups (e.g., -CF₃) at position 7 enhance antifungal potency by 3-fold compared to alkyl substituents .

Q. What methodologies are employed to evaluate the biological activities of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives?

  • Assays :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and Candida albicans .
  • Anticancer : MTT assay for cytotoxicity (72-hour exposure) and tubulin polymerization inhibition studies .
  • Enzyme Inhibition : Fluorescence polarization for adenosine A₂A receptor binding (IC₅₀ < 10 nM for furan-substituted analogs) .

Q. How can computational methods predict the properties of [1,2,4]Triazolo[1,5-a]pyrimidine-based energetic materials?

  • Approaches :

  • Heats of Formation (HOF) : Calculated via Gaussian09 using isodesmic reactions. Nitro-substituted derivatives (e.g., 2-nitro-5,7-bis(trifluoromethyl)) exhibit HOF values > 400 kJ/mol, indicating high energy density .
  • Detonation Velocity (D) : Predicted using Kamlet-Jacobs equations. Group B derivatives (5-methyl-2-nitro) show D = 8.5 km/s, comparable to RDX .

Q. What strategies resolve contradictions in SAR studies for [1,2,4]Triazolo[1,5-a]pyrimidine analogs?

  • Case Example :

  • Contradiction : A 5-ethyl group enhances antitumor activity but reduces aqueous solubility.
  • Resolution : Introducing polar substituents (e.g., -NH₂ at position 2) balances potency and solubility (logP reduced from 3.2 to 1.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.